molecular formula C38H39N5O8 B12926413 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine

Cat. No.: B12926413
M. Wt: 693.7 g/mol
InChI Key: ZTBYTNLGRCUAEU-BEGXHNNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes multiple functional groups such as methoxyphenyl, phenylmethyl, and propynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine involves multiple steps:

    Protection of the Guanosine: The guanosine molecule is first protected at the 5’-hydroxyl group using bis(4-methoxyphenyl)phenylmethyl chloride under basic conditions.

    Introduction of the Propynyl Group: The 2’-hydroxyl group is then modified with propargyl bromide in the presence of a base to introduce the propynyl group.

    Acylation: The amino group of the guanosine is acylated with 2-methyl-1-oxopropyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the 2-methyl-1-oxopropyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the propynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl groups.

    Reduction: Reduced forms of the 2-methyl-1-oxopropyl group.

    Substitution: Substituted derivatives at the propynyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is used to study nucleoside analogs’ interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of modified nucleosides in biological systems.

Medicine

In medicine, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, it is used in the synthesis of specialized polymers and materials. Its unique functional groups allow for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-Guanosine
  • 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-Guanosine
  • 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-O-ethyl-Guanosine

Uniqueness

The uniqueness of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine lies in its propynyl group at the 2’-position. This modification provides distinct chemical properties and reactivity compared to other similar compounds. Additionally, the combination of methoxyphenyl and phenylmethyl groups offers unique steric and electronic effects that influence its behavior in chemical and biological systems.

Properties

Molecular Formula

C38H39N5O8

Molecular Weight

693.7 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31-,32-,36-/m1/s1

InChI Key

ZTBYTNLGRCUAEU-BEGXHNNXSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.